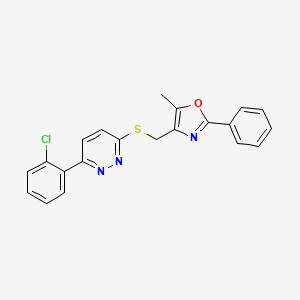
4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole" is a heterocyclic molecule that appears to be a synthetic derivative involving oxazole and pyridazine rings. The presence of chlorophenyl groups suggests potential for biological activity, which is common in such heterocyclic compounds .
Synthesis Analysis
The synthesis of related oxazole derivatives has been explored in the literature. For instance, 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole serves as a scaffold for synthetic elaboration at the 2-methylene position, leading to various alkylation products and cyclic structures . Similarly, pyridazine analogs can be synthesized by reacting specific precursors in the presence of reagents like TBTU and chloroamine T, as seen in the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as X-ray diffraction (XRD), which provides information on the crystalline structure and space group of the molecules . Density functional theory (DFT) calculations and Hirshfeld surface analysis are also employed to understand the electronic structure and intermolecular interactions, respectively .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. For example, the presence of a sulfonyl group allows for nucleophilic substitution reactions, as seen in the synthesis of anti-inflammatory agents like Oxaprozin . The triazole and pyridazine rings in these compounds are also known to participate in various chemical reactions, contributing to their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized by spectroscopic techniques such as IR, NMR, and LC-MS, which provide insights into the functional groups and molecular structure . The crystalline nature and space group are determined by XRD analysis . Additionally, the electronic properties such as HOMO-LUMO energy gap and global reactivity descriptors can be calculated using DFT, which helps predict the chemical stability and reactivity of the molecules .
Applications De Recherche Scientifique
Herbicidal Properties and Mode of Action
Pyridazinone derivatives, including compounds structurally related to 4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole, have been studied for their herbicidal properties. These compounds inhibit the Hill reaction and photosynthesis in barley, accounting for their phytotoxicity. This mode of action is similar to that of atrazine but involves additional biological properties such as resistance to metabolic detoxication in plants and interference with chloroplast development, akin to the effects of amitrole and dichlormate. The specific substitutions on the molecular structure enhance these physiological properties, indicating a complex interaction with plant biochemistry (Hilton et al., 1969).
Antimicrobial and Antioxidant Activities
Research on pyridine and fused pyridine derivatives, including those structurally similar to the subject compound, reveals their potential in antimicrobial and antioxidant applications. These compounds have demonstrated moderate to good binding energies against target proteins and exhibited antimicrobial and antioxidant activity. The study highlights the importance of structural modifications to enhance biological activity, providing a basis for the development of new therapeutic agents with improved efficacy (Flefel et al., 2018).
Anticancer Potential
Synthesis and molecular docking studies of novel biologically potent heterocyclic compounds, including 4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole analogs, have shown promising results against cancer cell lines. These studies reveal that certain analogs exhibit significant potency, providing a foundation for further investigation into their potential as anticancer agents. The research underscores the importance of heterocyclic compounds in the development of new therapies for cancer treatment (Katariya et al., 2021).
Corrosion Inhibition
Studies on the electrochemical behavior of triazole derivatives in corrosive environments provide insights into the potential application of 4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole as a corrosion inhibitor. These compounds exhibit significant inhibition efficiency, protecting metal surfaces from corrosion in acidic media. This application is particularly relevant in industrial settings, where corrosion resistance is critical to maintaining the integrity of infrastructure and machinery (Bentiss et al., 2007).
Propriétés
IUPAC Name |
4-[[6-(2-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-5-methyl-2-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c1-14-19(23-21(26-14)15-7-3-2-4-8-15)13-27-20-12-11-18(24-25-20)16-9-5-6-10-17(16)22/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEKIFBYCCSQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NN=C(C=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

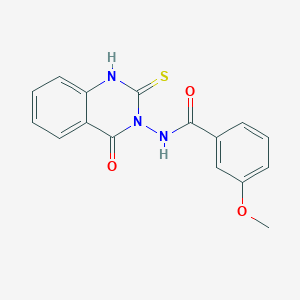
![3-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2549437.png)
![4-(N,N-diallylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2549438.png)

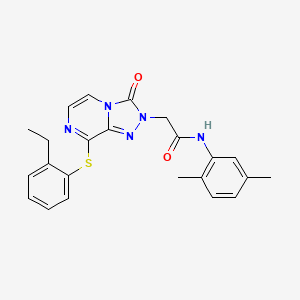
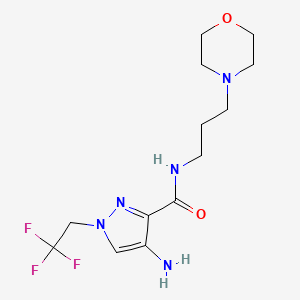
![Methyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2549447.png)
![4-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2549448.png)
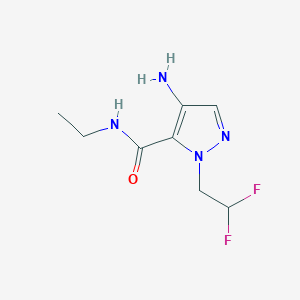
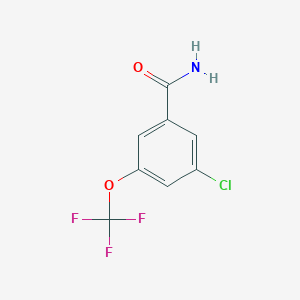
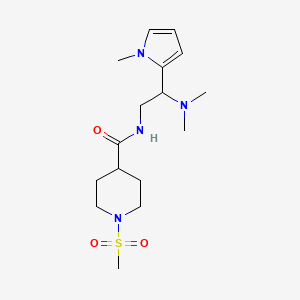
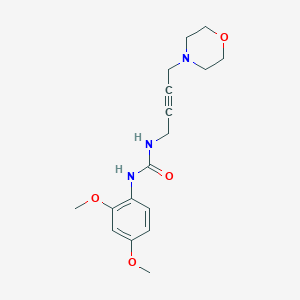
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549458.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549459.png)